1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine
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Overview
Description
1-(Aminomethyl)-2-oxabicyclo[211]hexan-4-amine is a unique bicyclic compound characterized by its rigid structure and the presence of both an amine and an ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, leading to the formation of the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted derivatives .
Scientific Research Applications
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The rigid bicyclic structure of the compound also allows it to fit into specific binding sites, modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
2-Azabicyclo[2.1.1]hexane: This compound shares a similar bicyclic structure but lacks the ether functional group.
Bicyclo[2.1.1]hexane: This compound is structurally similar but does not contain the amine group.
Uniqueness: 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine is unique due to the presence of both an amine and an ether functional group within a rigid bicyclic framework. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H12N2O |
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Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C6H12N2O/c7-3-6-1-5(8,2-6)4-9-6/h1-4,7-8H2 |
InChI Key |
BZZQETIZPLCMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CN)N |
Origin of Product |
United States |
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